molecular formula C4H4N2O2 B070407 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde CAS No. 164024-09-3

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Cat. No. B070407
CAS RN: 164024-09-3
M. Wt: 112.09 g/mol
InChI Key: YRJNUIQFTSGXGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde, has been achieved through various methods . One such method involves the annulation of hydrazides with methyl ketones . This method could be useful in the efficient synthesis of similar compounds.


Molecular Structure Analysis

The molecular formula of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is C4H4N2O2 . It has an average mass of 112.087 Da and a monoisotopic mass of 112.027275 Da .


Chemical Reactions Analysis

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde has been involved in various chemical reactions. For instance, it has been used as a reactant in the prediction of reaction conditions. The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a solid, semi-solid, or liquid compound .

Scientific Research Applications

  • Oxidative Cyclization and Desulfurization : Gómez-Saiz et al. (2002) studied the oxidative cyclization of thiosemicarbazones to form 1,3,4-oxadiazole derivatives, which are structurally related to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. This process involves the conversion to oxadiazole ligands, indicating potential applications in coordination chemistry and ligand synthesis (Gómez-Saiz et al., 2002).

  • Synthesis of Aryl-Oxadiazolecarbaldehydes : Palazzo et al. (1979) explored the synthesis of aryl-1,2,4-oxadiazolecarbaldehydes, which includes compounds similar to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. These compounds are often stabilized in a hydrated form and have applications in the synthesis of specialized organic compounds (Palazzo et al., 1979).

  • Antifungal Applications : Mhaske et al. (2016) synthesized derivatives of 1,3,4-oxadiazole and tested them for antifungal activity. This suggests that compounds like 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde may have potential use in developing antifungal agents (Mhaske et al., 2016).

  • Synthesis Methods : Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which is relevant for creating variants of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. This method could be useful in the efficient synthesis of similar compounds (Ramazani & Rezaei, 2010).

  • Corrosion Inhibition Properties : Ammal et al. (2018) studied the effect of 1,3,4-oxadiazole derivatives on corrosion inhibition for mild steel in sulfuric acid. This indicates the potential application of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in corrosion inhibition (Ammal et al., 2018).

  • Anti-Cancer and Anti-Diabetic Applications : Shankara et al. (2022) synthesized 1,3,4-oxadiazole derivatives and assessed their anti-cancer and anti-diabetic properties, suggesting possible medical applications for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde related compounds (Shankara et al., 2022).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is not explicitly mentioned in the search results, it’s worth noting that oxadiazole derivatives have been found to possess a wide range of applications due to their unique chemical structure .

Safety and Hazards

The safety information for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNUIQFTSGXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565711
Record name 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164024-09-3
Record name 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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